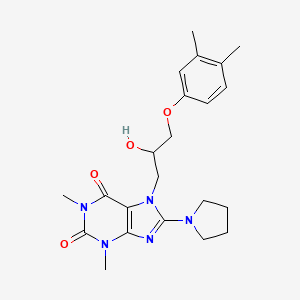

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-14-7-8-17(11-15(14)2)31-13-16(28)12-27-18-19(23-21(27)26-9-5-6-10-26)24(3)22(30)25(4)20(18)29/h7-8,11,16,28H,5-6,9-10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTIYWRYJWRJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 923673-60-3) belongs to a class of substituted purines. This compound exhibits significant biological activity that is being explored for potential therapeutic applications. This article aims to provide a detailed overview of its biological activities, including pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of the compound is C23H27N5O5 with a molecular weight of 453.5 g/mol. Its structure includes a purine base modified with various substituents that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N5O5 |

| Molecular Weight | 453.5 g/mol |

| CAS Number | 923673-60-3 |

Biological Activity

1. Anticonvulsant Activity

Research indicates that this compound may exhibit anticonvulsant properties. In studies involving animal models, similar purine derivatives have shown efficacy in reducing seizure frequency and severity. The structure of the compound suggests it may interact with sodium channels, which are critical in neuronal excitability and seizure propagation.

2. Structure-Activity Relationships (SAR)

The biological activity of substituted purines is often influenced by their structural modifications. In particular:

- Hydroxypropyl Group : The presence of the hydroxypropyl moiety enhances solubility and bioavailability.

- Dimethylphenoxy Substituent : This group may contribute to receptor binding affinity and selectivity.

- Pyrrolidine Ring : This nitrogen-containing ring could enhance the compound's interaction with neurotransmitter systems.

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study conducted on rodents evaluated the anticonvulsant effects of various substituted purines. The results demonstrated that compounds with similar structural features to our target compound exhibited protective indices comparable to established antiepileptic drugs (AEDs). The study reported an effective dose (ED50) significantly lower than traditional AEDs like phenobarbital, suggesting potential for clinical application in epilepsy management.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers assessed the neuropharmacological profile of related compounds in behavioral tests for anxiety and depression. Compounds exhibiting structural similarities showed significant anxiolytic and antidepressant effects in rodent models, indicating that modifications in the purine structure can lead to diverse pharmacological outcomes.

Research Findings

Recent findings highlight the importance of specific substituents in enhancing biological activity:

- Electron-withdrawing groups on the aromatic ring tend to increase anticonvulsant potency.

- Modifications at the N-position of the purine core can alter receptor interactions and improve efficacy against neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 7,8-Disubstituted Xanthine Family

The target compound belongs to a class of 7,8-disubstituted 1,3-dimethylxanthines. Below is a comparative analysis with key analogs:

Key Observations :

- Position 7 Substituents: The target compound’s 3,4-dimethylphenoxy group increases lipophilicity compared to analogs with simple phenoxy or alkyl chains (e.g., propyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Position 8 Substituents: The pyrrolidin-1-yl group (target compound) offers a balance between basicity and steric bulk compared to dimethylamino () or benzyl(methyl)amino (). Pyrrolidine’s cyclic structure may enhance binding to adenosine A₂A receptors, as seen in related xanthines .

- Molecular Weight : The target compound’s higher molecular weight (~463 g/mol) compared to simpler analogs (e.g., 268 g/mol in ) aligns with Lipinski’s “Rule of Five” limits but may require formulation optimization for oral bioavailability.

Functional Analog: 7-R-8-Thio/Hydrazine-Theophylline Derivatives ()

A series of 7,8-disubstituted theophylline derivatives with thio or hydrazine groups at position 8 were synthesized and analyzed computationally. Unlike the target compound’s pyrrolidinyl group, these derivatives exhibit:

- Predicted Drug-Likeness : Virtual screening via Chemicalize.org (ChemAxon) suggested favorable parameters for thio derivatives, including logP <3 and PSA <100 Ų. The target compound’s logP (~2.5) and PSA (~90 Ų) are comparable, indicating similar drug-likeness .

Pyrimidin-Dione Derivatives ()

While structurally distinct (pyrimidin-dione vs. purine-dione core), analogs like 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione share functional similarities:

- Hydrophilic Substituents : The hydroxypropyl chain (similar to the target compound’s 2-hydroxypropyl group) enhances solubility.

- Lower Molecular Complexity : Simpler cores may limit receptor selectivity compared to purine-based analogs.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound and confirming its structural integrity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, alkylation, and condensation. For example, derivatives with similar purine cores are synthesized by reacting 8-hydrazinyl-theophylline analogs with carbonyl-containing compounds to form pyrazole or hydrazone linkages . Structural confirmation relies on spectral techniques:

- 1H NMR : Assigns proton environments (e.g., pyrrolidinyl protons at δ 2.7–3.1 ppm, aromatic protons at δ 6.8–7.2 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).

- Chromatography : Ensures purity (>95% by HPLC) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related purine derivatives exhibit:

- Cardiovascular activity : Antiarrhythmic effects in rodent models via adenosine receptor modulation .

- Enzyme inhibition : Potential interaction with kinases or phosphodiesterases due to the purine core .

- Antimicrobial activity : Hydrazine-linked analogs show moderate activity against bacterial strains .

Q. Which analytical techniques are critical for assessing purity and stability?

- HPLC : Quantifies purity using C18 columns and UV detection (λ = 254 nm) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C).

- pH-dependent solubility studies : Determines stability in buffers (e.g., pH 2–9) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and selectivity?

- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd). Statistical analysis identifies optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yield (>80%) .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during alkylation steps .

Q. How can contradictions in spectral data during structure elucidation be resolved?

- Multi-technique validation : Cross-reference NMR, IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹), and X-ray crystallography.

- Isomer differentiation : For hydrazone derivatives, NOESY NMR can distinguish E/Z configurations .

- Impurity profiling : LC-MS identifies side products (e.g., unreacted intermediates or oxidation byproducts) .

Q. What computational methods predict biological targets and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to simulate binding to adenosine A2A receptors (PDB ID: 4UHR). Focus on interactions between the pyrrolidinyl group and hydrophobic pockets .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Chemoinformatics tools : Platforms like Chemicalize.org calculate drug-likeness scores (e.g., Lipinski’s rules) .

Q. How can researchers design analogs with enhanced activity or selectivity?

- Substituent modification :

| Position | Modification | Impact |

|---|---|---|

| 8-(Pyrrolidin-1-yl) | Replace with piperazine | Alters receptor binding kinetics |

| 3,4-Dimethylphenoxy | Introduce electron-withdrawing groups (e.g., -NO2) | Enhances metabolic stability |

- Hybrid molecules : Conjugate with imidazole or quinoline moieties to target multiple pathways .

Q. What strategies address low solubility in aqueous media for in vivo studies?

- Prodrug design : Introduce phosphate esters at the hydroxyl group for pH-dependent release .

- Nanoparticle encapsulation : Use PLGA polymers to improve bioavailability (e.g., 50–70% loading efficiency) .

- Co-solvent systems : Test mixtures of PEG-400 and saline (1:4 v/v) for intraperitoneal administration .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo activity data be interpreted?

- Pharmacokinetic factors : Low oral bioavailability (<20%) due to first-pass metabolism. Use intravenous dosing in follow-up studies .

- Metabolite interference : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to effects .

- Species-specific differences : Compare murine vs. human liver microsome stability to prioritize translational models .

Methodological Resources

- Spectral databases : SDBS (Spectral Database for Organic Compounds) for reference NMR/IR data .

- Reaction optimization : ICReDD’s computational-experimental feedback loop for rapid condition screening .

- Safety protocols : Follow GHS guidelines for handling reactive intermediates (e.g., hydrazines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.